

Measuring PHM-27 Induced Cyclic AMP Production: Application Notes and Protocols

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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B2554290

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Introduction

Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides.[1][2] These peptides exert their biological effects through binding to and activating Class B G protein-coupled receptors (GPCRs), primarily the VPAC1, VPAC2, and PAC1 receptors.[1][3][4][5] The principal signaling pathway activated by these receptors involves the coupling to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[3][4][5] This increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA), leading to a variety of cellular responses.[3][4][6] Interestingly, PHM-27 has also been identified as a potent agonist for the human calcitonin receptor, further expanding its pharmacological profile.[7][8][9]

The quantification of PHM-27-induced cAMP production is a critical step in characterizing its pharmacological activity, elucidating its mechanism of action, and screening for novel modulators of its signaling pathways. This document provides detailed application notes and protocols for measuring PHM-27-induced cAMP accumulation using common, robust, and high-throughput compatible assay technologies.

Data Presentation: Quantitative Analysis of PHM-27 Activity

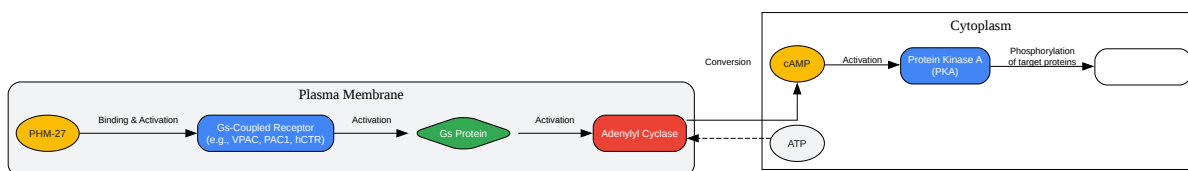
The following table summarizes the available quantitative data for PHM-27's potency in inducing cAMP production. This data is essential for experimental design, including determining appropriate concentration ranges for dose-response studies.

| Ligand | Receptor | Cell Line | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
|--------|----------------------------------|---------------|------------------|----------------|-----------------------------|-----------|
| PHM-27 | Human Calcitonin Receptor (hCTR) | Not Specified | Cyclic AMP Assay | 11 nM | Similar to human calcitonin | [7] |

Signaling Pathway and Experimental Workflow

PHM-27 Signaling Pathway

The binding of PHM-27 to its cognate Gs-coupled receptor initiates a well-defined signaling cascade leading to the production of intracellular cAMP.

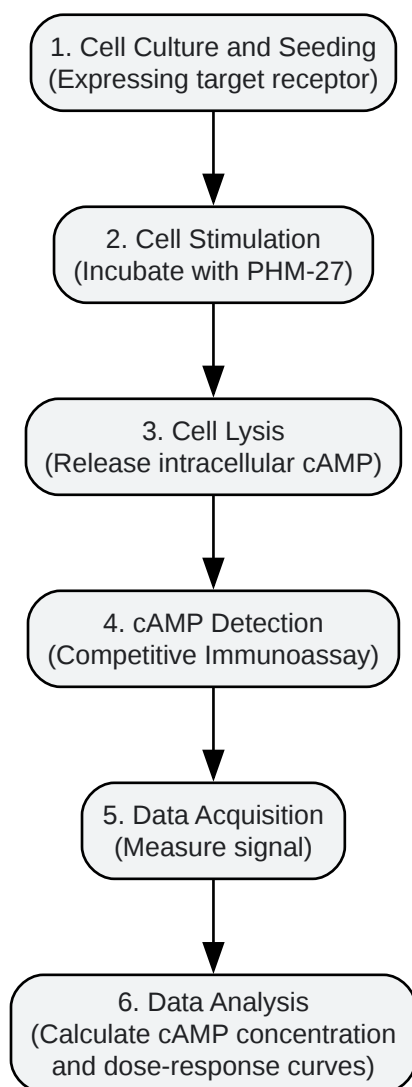


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Caption: PHM-27 signaling pathway leading to cAMP production.

General Experimental Workflow for cAMP Measurement

The measurement of PHM-27 induced cAMP production typically follows a standardized workflow, adaptable to various assay formats.



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Caption: General experimental workflow for measuring cAMP.

Experimental Protocols

Several technologies are available for the sensitive and quantitative measurement of cAMP. The choice of method often depends on the required throughput, sensitivity, and available

instrumentation. Below are detailed protocols for three widely used methods: Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® TR-FRET, and Competitive ELISA.

Protocol 1: Measuring PHM-27 Induced cAMP Production using HTRF

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing VPAC1, VPAC2, PAC1, or hCTR)
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- PHM-27 peptide
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
- White, low-volume 384-well microplates
- HTRF-compatible microplate reader

Procedure:

- Cell Preparation:
 - Culture cells to 70-90% confluency.
 - Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired concentration.[\[14\]](#) The optimal cell number per well should be determined empirically, typically ranging from 2,000 to 20,000 cells/well.

- PHM-27 Stimulation:
 - Dispense 5 μ L of the cell suspension into each well of a 384-well plate.
 - Prepare serial dilutions of PHM-27 in stimulation buffer at 2-fold the final desired concentration.
 - Add 5 μ L of the PHM-27 dilutions to the respective wells. For negative controls, add 5 μ L of stimulation buffer without PHM-27.
 - Incubate the plate at room temperature for 30 minutes.[\[12\]](#)
- cAMP Detection:
 - Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
 - Add 5 μ L of the cAMP-d2 solution to each well.
 - Add 5 μ L of the anti-cAMP cryptate solution to each well.
 - Seal the plate and incubate at room temperature for 60 minutes in the dark.
- Data Acquisition:
 - Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
- Data Analysis:
 - Calculate the 665/620 nm ratio for each well.
 - Generate a standard curve using known concentrations of cAMP.
 - Convert the sample ratios to cAMP concentrations using the standard curve.
 - Plot the cAMP concentration against the logarithm of the PHM-27 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Measuring PHM-27 Induced cAMP Production using LANCE® Ultra TR-FRET

This protocol is also designed for a 384-well plate format and offers high sensitivity.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Cells expressing the receptor of interest
- Cell culture reagents
- PHM-27 peptide
- PDE inhibitor (e.g., IBMX)
- LANCE® Ultra cAMP Kit (containing Eu-cAMP tracer and ULight™-anti-cAMP antibody)
- White, opaque 384-well microplates
- TR-FRET compatible microplate reader

Procedure:

- Cell Preparation:
 - Prepare cells as described in the HTRF protocol, resuspending them in stimulation buffer containing a PDE inhibitor.
- PHM-27 Stimulation:
 - Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
 - Add 5 µL of 2x concentrated PHM-27 serial dilutions.
 - Incubate for 30 minutes at room temperature.[\[15\]](#)
- cAMP Detection:

- Prepare the LANCE® detection mix by diluting the Eu-cAMP tracer and ULIGHT™-anti-cAMP antibody in the provided detection buffer.
- Add 10 µL of the detection mix to each well.
- Seal the plate and incubate for 60 minutes at room temperature.[\[16\]](#)
- Data Acquisition:
 - Read the plate on a TR-FRET enabled reader, measuring the time-resolved fluorescence at 665 nm and 615 nm.
- Data Analysis:
 - Calculate the 665/615 nm emission ratio.
 - Generate a cAMP standard curve and convert sample ratios to cAMP concentrations.
 - Perform a dose-response analysis as described for the HTRF protocol.

Protocol 3: Measuring PHM-27 Induced cAMP Production using Competitive ELISA

This protocol is suitable for lower throughput applications and is a widely accessible method. [\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Materials:

- Cells expressing the receptor of interest
- Cell culture reagents
- PHM-27 peptide
- PDE inhibitor (e.g., IBMX)
- 0.1 M HCl for cell lysis

- cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-conjugated secondary antibody, and substrate)
- Microplate reader capable of measuring absorbance at 450 nm

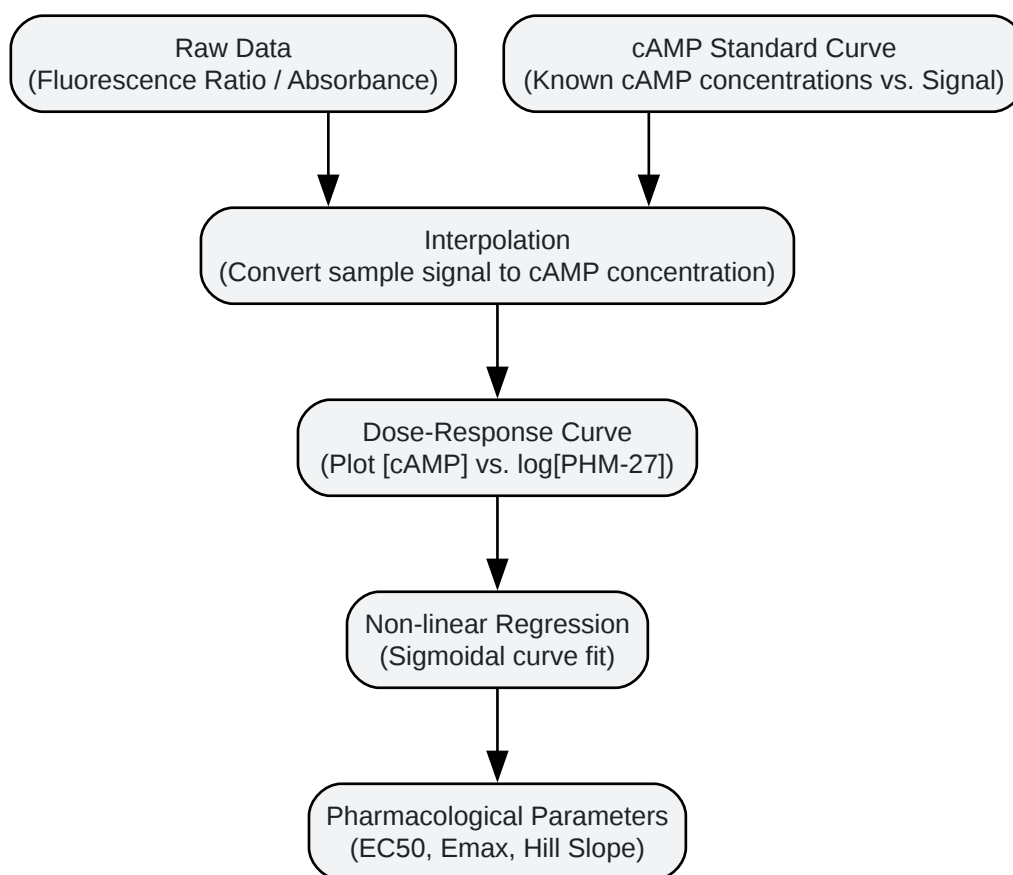
Procedure:

- Cell Culture and Stimulation:
 - Seed cells in a 96-well plate and grow to the desired confluency.
 - Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.
 - Add various concentrations of PHM-27 to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
- Cell Lysis:
 - Aspirate the stimulation buffer and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.[\[22\]](#)
 - Incubate for 10 minutes at room temperature.
- ELISA Procedure:
 - Follow the specific instructions of the chosen competitive ELISA kit. A general procedure is as follows:
 - Add a portion of the cell lysate (or acetylated lysate for increased sensitivity) and the anti-cAMP antibody to the wells of the cAMP-coated microplate.
 - Incubate for 2 hours at room temperature.
 - Wash the plate multiple times with the provided wash buffer.
 - Add the HRP-conjugated secondary antibody and incubate for 1 hour.

- Wash the plate again to remove unbound secondary antibody.
- Add the TMB substrate and incubate until a color change is observed.
- Stop the reaction with the provided stop solution.
- Data Acquisition:
 - Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.
 - Determine the cAMP concentration in the samples from the standard curve. Note that in a competitive ELISA, the signal is inversely proportional to the amount of cAMP.
 - Plot the calculated cAMP concentrations against the PHM-27 concentrations to generate a dose-response curve and determine the EC50.

Data Analysis and Interpretation

A crucial step in these experiments is the conversion of the raw assay signal (e.g., fluorescence ratio or absorbance) into cAMP concentrations using a standard curve. This allows for the accurate determination of pharmacological parameters.



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Caption: Logical flow for data analysis in cAMP assays.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in quantifying the effects of PHM-27 on intracellular cAMP levels. The choice of assay technology will depend on specific experimental needs, but all methods described are robust and well-validated for the study of GPCR signaling. Accurate determination of PHM-27-induced cAMP production is fundamental to understanding its physiological roles and for the development of novel therapeutics targeting its associated receptors.

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